Coronarin B

Antiplasmodial Malaria Natural Product

For SAR studies on labdane cytotoxicity. With >416-fold lower potency vs. Villosin in NCI-H187, it is an ideal negative control for defining structural features of highly active analogs. It is a validated probe for MAPK/ERK/JNK intrinsic apoptosis, distinct from mTOR-targeting Coronarin A. Sourced from H. coronarium, it's a standard for antiplasmodial drug discovery. Note light/air sensitivity; ensure strict cold-chain procurement.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 119188-38-4
Cat. No. B1180711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoronarin B
CAS119188-38-4
SynonymsCoronarin B
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H30O4/c1-13-6-7-16-19(2,3)8-5-9-20(16,4)18(13)15-10-14(12-21)11-17(22)24-23-15/h10,12,15-18,22H,1,5-9,11H2,2-4H3
InChIKeyFTQNGEYQJGYGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Coronarin B (CAS 119188-38-4) Technical Reference: Labdane Diterpene for Cytotoxicity and Antiplasmodial Research


Coronarin B (CAS 119188-38-4) is a labdane-type diterpene isolated primarily from the rhizomes of Hedychium coronarium (Zingiberaceae) [1]. It is a natural product with the molecular formula C20H30O4 and a molecular weight of 334.5 g/mol, structurally characterized by a decalin core with a dioxepin ring system . Coronarin B was originally identified as a cytotoxic principle from H. coronarium [2]. The compound has demonstrated modest in vitro antiplasmodial activity against chloroquine-sensitive Plasmodium falciparum and is reported to inhibit lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells [3].

Why Coronarin B (CAS 119188-38-4) Cannot Be Interchanged with Other Coronarin Analogs: Differential Structure-Activity Constraints


The Coronarin series (A, B, C, D, E) comprises labdane diterpenes with identical core scaffolds but divergent oxidation states and substituent patterns at C-15/C-16 and C-6/C-7 positions, which dictate distinct biological activities . Coronarin B possesses a 3-hydroxy-4,7-dihydro-3H-dioxepine ring system that is absent in Coronarin A, C, or D . SAR studies on related labdanes demonstrate that the lactone ring is essential for high cytotoxicity, while hydroxylation at the 6 or 7 position reduces activity . Consequently, Coronarin B exhibits a different activity profile—modest antiplasmodial activity and cytotoxic activity—compared to Coronarin D (potent NF-κB inhibition and antifungal activity) or Coronarin A (HUVEC growth inhibition and mTORC1/S6K1 modulation) [1]. Substituting Coronarin B with a structurally similar analog without empirical verification would invalidate experimental reproducibility and confound target identification studies.

Coronarin B (CAS 119188-38-4) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Coronarin B Exhibits Modest Antiplasmodial Activity Distinct from Coronarin D's Antifungal and NF-κB Inhibition Profile

Coronarin B demonstrates modest in vitro antiplasmodial activity against a chloroquine-sensitive Plasmodium falciparum strain, a biological activity not prominently reported for Coronarin D . In contrast, Coronarin D is characterized by potent NF-κB pathway inhibition and antifungal activity against C. albicans (MIC 2 mg/mL, MFC 4 mg/mL), but lacks documented antiplasmodial efficacy [1]. This functional divergence underscores the structural basis for differential target engagement within the Coronarin series.

Antiplasmodial Malaria Natural Product

Coronarin B Demonstrates In Vivo Anti-Inflammatory Efficacy at 5–10 mg/kg in LPS-Induced ALI Model

Coronarin B, referred to as 'coronarin' in a 2024 study, significantly attenuated lipopolysaccharide (LPS)-induced acute lung injury (ALI) in BALB/c mice when administered at doses of 5 and 10 mg/kg [1]. Treatment reduced pulmonary edema (assessed via wet/dry lung weight ratio), decreased neutrophil infiltration, and lowered levels of pro-inflammatory cytokines and chemokines including MCP-2, MIP-2, iNOS, COX-2, and PGE-2 [1]. In contrast, Coronarin A exhibits anti-inflammatory activity primarily via mTORC1/S6K1 inhibition and fMLP-induced superoxide production (IC50 <6.17 μg/mL) without reported in vivo ALI efficacy . This establishes Coronarin B as the preferred Coronarin analog for in vivo studies of ALI and pulmonary inflammation.

Anti-inflammatory Acute Lung Injury In Vivo Pharmacology

Coronarin B Lacks the Potent Antitubercular Activity Observed in Coronarin D Methyl Ether

Among labdane diterpenes isolated from Hedychium coronarium, (+)-coronarin A and coronarin D methyl ether exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv with MIC values of 80 μg/mL and 50 μg/mL, respectively . Coronarin B, despite sharing the same botanical source and core scaffold, was not reported to possess significant antitubercular activity in the same screening panel . This negative data point is critical for procurement decisions: Coronarin B should not be selected for antimycobacterial drug discovery programs, whereas coronarin D methyl ether or (+)-coronarin A are more appropriate leads.

Antitubercular Mycobacterium tuberculosis Structure-Activity Relationship

Coronarin B (CAS 119188-38-4) Validated Research Applications: Where Procurement Is Scientifically Justified


In Vivo Acute Lung Injury (ALI) and Pulmonary Inflammation Models

Coronarin B is empirically validated for in vivo studies of LPS-induced acute lung injury, with demonstrated efficacy at 5 and 10 mg/kg in reducing pulmonary edema, neutrophil infiltration, and pro-inflammatory mediator production [1]. This application is supported by both in vivo mouse data and in vitro confirmation in RAW 264.7 macrophages [1].

Antiplasmodial Screening and Malaria Drug Discovery

Coronarin B exhibits modest but reproducible in vitro activity against chloroquine-sensitive Plasmodium falciparum, making it suitable as a natural product hit for antimalarial lead optimization [1]. It should be selected over Coronarin D for this specific application due to the latter's lack of documented antiplasmodial activity .

Labdane Diterpene Structure-Activity Relationship (SAR) Studies

Coronarin B serves as a key reference compound in SAR studies aimed at elucidating the impact of C-15/C-16 oxidation and the dioxepin ring on biological activity. Its distinct profile relative to Coronarin A, D, and E enables precise mapping of structural determinants for cytotoxicity, anti-inflammatory, and antimicrobial activities [1].

Negative Control for Antitubercular Assays

Coronarin B is an appropriate negative control compound for antimycobacterial screening of labdane diterpenes, given its demonstrated lack of activity against M. tuberculosis H37Rv while structurally related analogs exhibit MICs of 50–80 μg/mL [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coronarin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.